2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an ethoxyphenyl-substituted ethanone moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-28-15-6-4-14(5-7-15)12-16(27)25-8-10-26(11-9-25)19-17-18(20-13-21-19)24(2)23-22-17/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIUPVUTAFISKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that incorporates a triazolopyrimidine scaffold. This structure has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Research indicates that compounds containing triazolopyrimidine moieties exhibit diverse pharmacological activities. These include:
-
Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. In a study assessing its potency, it was found to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. The IC values for different cancer cell lines were reported as follows:
Cell Line IC (µM) HeLa 0.45 A549 0.38 HT-29 0.30
In Vitro Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through intrinsic pathways. This was evidenced by mitochondrial depolarization and activation of caspase-9, essential markers for apoptosis. The compound effectively blocked the G2/M phase of the cell cycle in treated cells, indicating its potential as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies using zebrafish models have shown promising results regarding the compound's safety profile and efficacy. The compound's ability to inhibit tumor growth in these models suggests that it may be a viable candidate for further development in cancer therapy.
Case Studies and Research Findings
Several case studies highlight the biological activity of triazolopyrimidine derivatives similar to our compound:
- Antimicrobial Activity : Compounds with triazolopyrimidine cores have demonstrated moderate to high antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
- Cytotoxic Effects : A related study reported that similar compounds inhibited cell migration and invasion in carcinoma cell lines, further supporting their potential use in cancer treatment .
- Pharmacological Profiles : A review on 1,2,4-triazoles indicated that these compounds could serve as lead structures for developing new therapeutic agents due to their diverse biological activities .
Scientific Research Applications
The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, derivatives of triazolo-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A study reported that certain triazolo-pyrimidines exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this scaffold in drug design .
Antimicrobial Properties
Triazole-containing compounds have also been recognized for their antimicrobial activities. Research has shown that modifications to the triazole ring can enhance the efficacy against bacterial and fungal strains. This suggests that our compound could be explored further for its potential as an antimicrobial agent .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary investigations into similar compounds indicate potential anxiolytic and antidepressant effects, warranting further exploration of this compound in neuropharmacology .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its functional groups can facilitate cross-linking in polymer chains, enhancing the mechanical properties of materials. Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
UV Absorption
Compounds with similar structural features have been employed as UV absorbers in plastics and coatings. Their ability to absorb UV radiation protects materials from degradation caused by sunlight exposure. The incorporation of this compound could be explored for developing advanced materials with enhanced UV resistance .
Case Study 1: Anticancer Screening
A series of triazolo-pyrimidine derivatives were synthesized and screened for anticancer activity against various cell lines. Compounds were evaluated using MTT assays to determine their IC50 values. One derivative showed an IC50 of 20 µM against GL261 glioma cells, indicating significant cytotoxicity .
| Compound | Structure | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | Structure A | 20 |
| Triazole Derivative B | Structure B | >50 |
| Triazole Derivative C | Structure C | >100 |
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound X | S. aureus | 15 |
| Compound Y | E. coli | 12 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine-piperazine derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Triazolo[4,5-d]pyrimidine Core
- Target Compound : Features a 3-methyl group on the triazolo[4,5-d]pyrimidine ring.
- Analog 1: 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (ChemSpider ID: 920377-60-2) replaces the methyl group with a 4-ethoxyphenyl substituent .
- Analog 2: 1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one substitutes the methyl group with a 4-methoxyphenyl and modifies the ethanone moiety .
Implications :
- Methyl groups (target) enhance metabolic stability compared to bulky aryl substituents (Analogs 1–2).
- Ethoxy/methoxy groups (Analogs 1–2) may improve solubility but increase susceptibility to oxidative metabolism.
Variations in the Ethanone Moiety
Implications :
- Phenoxy (Analog 1) or methylphenyl (Analog 2) groups may shift binding affinities in target proteins.
Piperazine Linker Modifications
While the target compound retains a standard piperazine linker, other analogs in the evidence exhibit variations:
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
